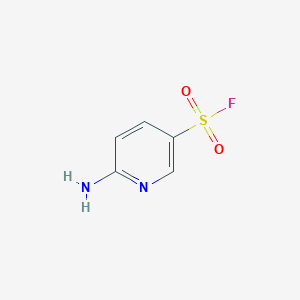
Fmoc-Val-Gly(DMB)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Val-Gly(DMB)-OH: is a compound used in peptide synthesis. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a valine-glycine dipeptide, with a dimethoxybenzyl (DMB) group attached to the glycine residue. This compound is primarily used in solid-phase peptide synthesis to protect the amino groups during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Val-Gly(DMB)-OH typically involves the following steps:
Fmoc Protection: The amino group of valine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as pyridine or triethylamine.
Coupling Reaction: The Fmoc-protected valine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
DMB Protection: The glycine residue is protected with a dimethoxybenzyl group using dimethoxybenzyl chloride (DMB-Cl) in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of automated peptide synthesizers to streamline the synthesis process.
化学反応の分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using secondary amines like piperidine, while the DMB group can be removed using acidic conditions.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
DMB Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIS).
Major Products Formed:
Fmoc Deprotection: Val-Gly(DMB)-OH
DMB Deprotection: Val-Gly-OH
科学的研究の応用
Chemistry:
Peptide Synthesis: Fmoc-Val-Gly(DMB)-OH is widely used in the synthesis of peptides, which are important in various fields of research and industry.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides for studying protein structure and function.
Medicine:
Drug Development: Peptides synthesized using this compound are used in the development of peptide-based therapeutics.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for use in diagnostics and therapeutics.
作用機序
Mechanism: The primary function of Fmoc-Val-Gly(DMB)-OH is to protect the amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino terminus, while the DMB group protects the glycine residue.
Molecular Targets and Pathways: The compound itself does not have a specific biological target or pathway, as its primary role is in the chemical synthesis of peptides.
類似化合物との比較
Fmoc-Val-Gly-OH: Similar to Fmoc-Val-Gly(DMB)-OH but without the DMB protection on the glycine residue.
Boc-Val-Gly(DMB)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of Fmoc for amino protection.
Uniqueness: this compound is unique in its dual protection strategy, which allows for selective deprotection and sequential peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are required.
特性
分子式 |
C30H32N2O7 |
|---|---|
分子量 |
532.6 g/mol |
IUPAC名 |
2-(N-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,4-dimethoxyanilino)acetic acid |
InChI |
InChI=1S/C30H32N2O7/c1-18(2)28(29(35)32(16-27(33)34)25-14-13-19(37-3)15-26(25)38-4)31-30(36)39-17-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-15,18,24,28H,16-17H2,1-4H3,(H,31,36)(H,33,34)/t28-/m0/s1 |
InChIキー |
KIBKURPQZJBZSU-NDEPHWFRSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N(CC(=O)O)C1=C(C=C(C=C1)OC)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(C)C(C(=O)N(CC(=O)O)C1=C(C=C(C=C1)OC)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



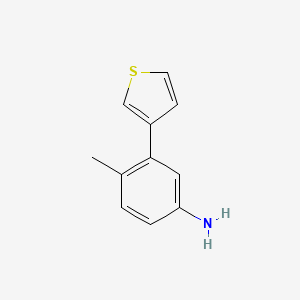
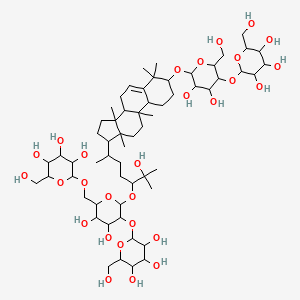
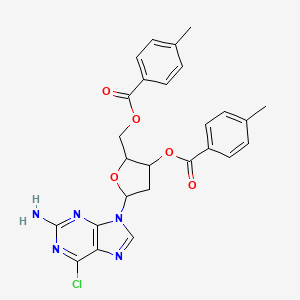
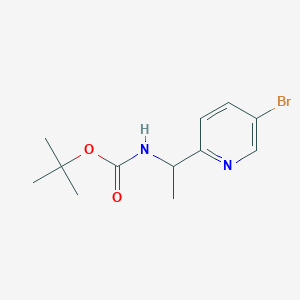

![6,11,14,15-Tetrahydroxy-1-methyl-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide](/img/structure/B12097470.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B12097478.png)
![1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol](/img/structure/B12097489.png)
![4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097499.png)

